molecular formula C12H14O4 B13593102 Methyl 3-(2-ethoxyphenyl)-3-oxopropanoate

Methyl 3-(2-ethoxyphenyl)-3-oxopropanoate

Cat. No.: B13593102
M. Wt: 222.24 g/mol
InChI Key: UVFLTPGDDNVLFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-ethoxyphenyl)-3-oxopropanoate is an organic compound with a molecular formula of C12H14O4 It is a derivative of phenylpropanoate and is characterized by the presence of an ethoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-ethoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(2-ethoxyphenyl)-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-ethoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3-(2-ethoxyphenyl)-3-oxopropanoic acid.

    Reduction: 3-(2-ethoxyphenyl)-3-hydroxypropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-ethoxyphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-ethoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-methoxyphenyl)-3-oxopropanoate: Similar structure but with a methoxy group instead of an ethoxy group.

    Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-(2-hydroxyphenyl)-3-oxopropanoate: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness

Methyl 3-(2-ethoxyphenyl)-3-oxopropanoate is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can be exploited to design derivatives with specific properties for targeted applications.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 3-(2-ethoxyphenyl)-3-oxopropanoate

InChI

InChI=1S/C12H14O4/c1-3-16-11-7-5-4-6-9(11)10(13)8-12(14)15-2/h4-7H,3,8H2,1-2H3

InChI Key

UVFLTPGDDNVLFV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.